molecular formula C8H16O3 B13623648 4-Hydroxy-6-methylheptanoic acid

4-Hydroxy-6-methylheptanoic acid

Cat. No.: B13623648
M. Wt: 160.21 g/mol
InChI Key: SOJRFKGZEZXLCW-UHFFFAOYSA-N
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Description

4-Hydroxy-6-methylheptanoic acid is a branched-chain hydroxy fatty acid characterized by a hydroxyl group at the 4th carbon and a methyl branch at the 6th position of a seven-carbon backbone. This structural configuration influences its physical properties, reactivity, and biological interactions.

Properties

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

4-hydroxy-6-methylheptanoic acid

InChI

InChI=1S/C8H16O3/c1-6(2)5-7(9)3-4-8(10)11/h6-7,9H,3-5H2,1-2H3,(H,10,11)

InChI Key

SOJRFKGZEZXLCW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CCC(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-Hydroxy-6-methylheptanoic acid can be achieved through several synthetic routes. One common method involves the reaction of an amino acid with an amino end protected by Fmoc and Meldrum’s acid. This reaction proceeds through a four-step process involving carboxyl activation, ring closure, reduction, and reflux in dilute hydrochloric acid .

Industrial Production Methods

Industrial production methods for 4-Hydroxy-6-methylheptanoic acid typically involve large-scale synthesis using readily available raw materials. The process is optimized for high yield and purity, often employing conventional organic chemistry techniques and ensuring the correct structure through methods such as HNMR and mass spectrometry .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-6-methylheptanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 4-oxo-6-methylheptanoic acid, while reduction of the carboxylic acid group can produce 4-hydroxy-6-methylheptanol.

Scientific Research Applications

4-Hydroxy-6-methylheptanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydroxy-6-methylheptanoic acid involves its interaction with specific molecular targets and pathways. For example, in the context of enzyme inhibition, the compound can bind to the active site of enzymes, preventing substrate binding and subsequent catalysis. This mechanism is similar to that of pepstatin A, a potent inhibitor of aspartic proteases .

Comparison with Similar Compounds

γ-Heptanolactone (4-Hydroxyheptanoic Acid Lactone)

Structural Differences :

  • 4-Hydroxy-6-methylheptanoic acid: Linear hydroxy acid with a methyl branch at C4.
  • γ-Heptanolactone: Cyclic ester formed via intramolecular esterification of 4-hydroxyheptanoic acid (lacks the C6 methyl group) .

Physical and Chemical Properties :

Property 4-Hydroxy-6-methylheptanoic Acid γ-Heptanolactone
Molecular Weight (g/mol) ~162 (estimated) 128.19 (C₆H₁₀O₂)
Solubility Higher water solubility Lower water solubility
Stability Prone to lactonization Thermally stable

Functional Implications :

  • γ-Heptanolactone’s cyclic structure enhances volatility, making it suitable for flavor and fragrance applications .

(3S)-3-Amino-4-methylpentanoic Acid (Beta-Leucine)

Structural Differences :

  • Replaces the hydroxyl group of 4-hydroxy-6-methylheptanoic acid with an amino group at C3 and shortens the carbon chain.

Physicochemical Contrast :

Property 4-Hydroxy-6-methylheptanoic Acid (3S)-3-Amino-4-methylpentanoic Acid
Functional Groups Hydroxyl, carboxylic acid Amino, carboxylic acid
Isoelectric Point (pI) ~3.5 (estimated) ~6.0 (due to amino group)

3-Hydroxy-4-methoxycinnamic Acid

Structural Differences :

  • Aromatic hydroxy acid with a methoxy group at C4 and a hydroxyl at C3, derived from cinnamon peel .

Functional Comparison :

  • Antioxidant Activity: The conjugated aromatic system in 3-hydroxy-4-methoxycinnamic acid enhances radical-scavenging capacity, unlike the aliphatic 4-hydroxy-6-methylheptanoic acid .
  • Applications: Used as a reference standard in pharmacological and cosmetic research, whereas 4-hydroxy-6-methylheptanoic acid’s applications are less documented but may involve synthetic intermediates .

(3S,4S)-3,4-Dihydroxy-6-methylheptanoic Acid-1,4-lactone

Structural Differences :

  • Contains two hydroxyl groups (C3 and C4) and forms a 1,4-lactone ring, unlike the single hydroxyl group in 4-hydroxy-6-methylheptanoic acid .

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